molecular formula C8H8Cl2F3N B6161234 1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1807173-18-7

1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6161234
CAS No.: 1807173-18-7
M. Wt: 246.1
InChI Key:
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Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which 1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]methanamine hydrochloride
  • 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine hydrochloride
  • 1-[3-Chloro-4-(trifluoromethyl)phenyl]propanamine hydrochloride

Comparison: Compared to its analogs, 1-[3-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its reactivity and interaction with biological targets

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1807173-18-7

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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